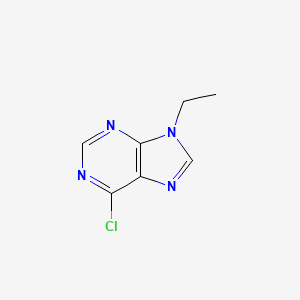

6-chloro-9-ethyl-9H-purine

説明

Significance of Purine (B94841) Derivatives in Chemical and Biological Sciences

Purine derivatives are a class of heterocyclic compounds that are of paramount importance in the fields of chemistry and biology. tandfonline.comrsc.org Their structural similarity to the endogenous purines, adenine (B156593) and guanine, allows them to interact with a wide array of biological targets, including enzymes and receptors. This inherent bioactivity has made them a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. imtm.cz

The therapeutic potential of purine derivatives is extensive and well-documented. Numerous purine-containing compounds have been investigated and developed as potent agents for treating a variety of diseases. nih.gov Their applications span a wide spectrum of therapeutic areas, including:

Anticancer Agents: Many purine analogs exhibit cytotoxic effects on cancer cells by interfering with DNA synthesis or inhibiting key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs). imtm.czmdpi.com

Antiviral Compounds: By mimicking natural nucleosides, purine derivatives can inhibit viral replication, leading to their use in the treatment of various viral infections.

Anti-inflammatory Agents: Certain purine derivatives have been shown to modulate inflammatory pathways, offering potential treatments for inflammatory diseases. researchgate.net

Enzyme Inhibitors: The purine core can be tailored to fit into the active sites of specific enzymes, making these derivatives valuable tools for studying and inhibiting enzymatic processes. jst.go.jp

The reactivity of the purine ring system also makes it an attractive target for synthetic chemists. The presence of multiple nitrogen atoms and the ability to introduce various substituents at different positions allow for the creation of large and diverse chemical libraries for drug discovery programs. researchgate.net

Rationale for Research Focus on the 6-Chloro-9-ethyl-9H-purine Scaffold

The compound this compound has garnered significant interest as a versatile starting material and scaffold in the synthesis of more complex purine derivatives with potential therapeutic applications. The rationale for this research focus can be attributed to several key features of its molecular structure.

The chlorine atom at the 6-position is a particularly important feature. It acts as a good leaving group, making the C6 position susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alkoxy groups, thereby enabling the synthesis of a diverse range of 6-substituted purine derivatives. chemshuttle.com

The ethyl group at the 9-position (N9) serves to block this site from further reaction and can influence the solubility and pharmacokinetic properties of the resulting derivatives. The N9-alkylation is a common strategy in purine chemistry to mimic the ribose moiety of natural nucleosides and to explore the structure-activity relationships of the synthesized compounds. mdpi.com

The combination of the reactive 6-chloro group and the stabilizing 9-ethyl group makes this compound an ideal building block for creating libraries of novel compounds for biological screening. For instance, it has been utilized in the synthesis of 2,6,9-trisubstituted purine derivatives that have been evaluated for their anticancer activity. mdpi.com In these studies, the 6-chloro-9-ethyl-2-fluoro-9H-purine intermediate is reacted with various amines to generate a series of compounds with different substituents at the 6-position. mdpi.com

Furthermore, the this compound scaffold has been employed in the development of kinase inhibitors, which are a critical class of anticancer drugs. chemshuttle.com By modifying the purine core, researchers can design molecules that selectively target and inhibit the activity of specific kinases involved in cancer cell signaling pathways.

| Property | Value |

|---|---|

| CAS Number | 5462-86-2 |

| Molecular Formula | C7H7ClN4 |

| Molecular Weight | 182.61 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 87-89 °C |

| Derivative Name | Modification | Reported Application/Research Area |

|---|---|---|

| 6-Chloro-9-ethyl-2-fluoro-9H-purine | Fluorination at C2 | Intermediate for anticancer compounds mdpi.com |

| Various 6-amino substituted derivatives | Nucleophilic substitution at C6 with amines | Anticancer activity screening mdpi.com |

| Derivatives for kinase inhibition | Modifications to target specific kinases | Potential anticancer therapeutics chemshuttle.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-9-ethylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKHRCGNQFWRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280250 | |

| Record name | 6-Chloro-9-ethylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-86-2 | |

| Record name | 6-Chloro-9-ethylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-9-ethylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-Chloro-9-ethyl-9H-purine

The primary and most direct route to this compound involves the alkylation of 6-chloropurine (B14466). biosynth.com This process introduces an ethyl group onto one of the nitrogen atoms of the purine (B94841) ring.

Alkylation Strategies: Nucleophilic Substitution at N9

The alkylation of 6-chloropurine with an ethylating agent, such as ethyl iodide or ethyl bromide, is a common method for synthesizing this compound. acs.orgnih.gov This reaction is a nucleophilic substitution where the purine acts as the nucleophile.

Purines are ambident nucleophiles, meaning they have multiple potential sites for alkylation, primarily at the N7 and N9 positions of the purine ring. ub.edu Direct alkylation of 6-chloropurine typically results in a mixture of N7 and N9 isomers, with the N9-alkylated product, this compound, being the thermodynamically more stable and predominant isomer. nih.gov However, the ratio of these isomers can be influenced by several factors. researchgate.net

The presence of bulky substituents at the C6 position of the purine ring can sterically hinder the N7 position, leading to a higher regioselectivity for N9 alkylation. acs.orgmdpi.com For instance, the alkylation of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with ethyl iodide in the presence of sodium hydride and dimethylformamide (DMF) results exclusively in the N9-ethylated product. acs.orgnih.gov In contrast, a less sterically hindered purine derivative under the same conditions yields a mixture of N9 and N7 isomers. acs.orgnih.gov

The choice of solvent, base, temperature, and reaction time significantly impacts the yield and regioselectivity of the N9 alkylation of 6-chloropurine. ub.edu

Table 1: Influence of Reaction Conditions on N9 Alkylation of 6-Chloropurine

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Methyl Iodide | DBU | Acetonitrile (B52724) | Room Temp | 48 | N7-methyl and N9-methyl | 8 and 12 | ub.edu |

| Methyl Iodide | KOH | Acetonitrile | Room Temp | 48 | Low yield of products | <10 | ub.edu |

| Ethyl Iodide | NaH | DMF | Not specified | Not specified | N9-ethyl | Not specified | acs.orgnih.gov |

| Cyclopentyl Bromide | (Bu)4NOH | Not specified | Not specified | Not specified | Improved yield and regioselectivity | Not specified | ub.edu |

| tert-Butyl Bromide | (Bu)4NOH | Not specified | Not specified | Not specified | No reaction | 0 | ub.edu |

This table is generated based on available research data and is for illustrative purposes.

The solubility of 6-chloropurine in organic solvents can be a limiting factor, leading to low yields. ub.edu The use of a strong, organic-soluble base like tetrabutylammonium (B224687) hydroxide (B78521) ((Bu)4NOH) can improve both solubility and regioselectivity. ub.edu Microwave-assisted heating has also been shown to significantly reduce reaction times and improve yields by minimizing the formation of byproducts. ub.edu

Advanced Alkylation Approaches: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an efficient and environmentally friendly method for the alkylation of purines. fzgxjckxxb.comptfarm.pl This technique facilitates the reaction between reactants in immiscible phases, typically an aqueous phase containing the deprotonated purine and an organic phase containing the alkylating agent. ptfarm.pl A phase-transfer catalyst, such as a tetraalkylammonium salt, transports the purine anion from the aqueous phase to the organic phase where the alkylation occurs. ptfarm.pl This method can enhance reaction rates, improve yields, and increase the regioselectivity of N9 alkylation. The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) has been reported to facilitate regioselective alkylation of purine bases. researchgate.net

Selective Functionalization and Derivatization Strategies of this compound

The chlorine atom at the C6 position of this compound is a key functional group that allows for further derivatization of the molecule.

Reactivity at the C6 Position: Nucleophilic Substitution Reactions

The C6 position of the purine ring in this compound is electrophilic and susceptible to nucleophilic substitution reactions. ub.edu The chlorine atom acts as a good leaving group, allowing for the introduction of a wide variety of substituents at this position.

Table 2: Nucleophilic Substitution Reactions at the C6 Position of this compound

| Nucleophile | Reagent | Solvent | Conditions | Product | Reference |

| Piperidine | [¹⁸F]4,4-Difluoropiperidine | DMSO | 110 °C, 20 min | [¹⁸F]6-(4,4-Difluoropiperidin-1-yl)-9-ethyl-9H-purine | nih.gov |

| Amines | Various amines | Not specified | Not specified | N⁶-substituted-9-ethyl-9H-purines | |

| Thiols | Various thiols | Not specified | Not specified | 6-Thio-substituted-9-ethyl-9H-purines |

This table is generated based on available research data and is for illustrative purposes.

For example, treatment of this compound with [¹⁸F]4,4-difluoropiperidine in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) at 110 °C affords the corresponding S_NAr product in excellent radiochemical yield. nih.gov This reactivity allows for the synthesis of a diverse library of 6-substituted purine derivatives with potential applications in medicinal chemistry and chemical biology.

Modification at C2 and C8 Positions

The purine ring system of this compound offers multiple sites for chemical modification. The C2 and C8 positions are of particular interest for introducing structural diversity.

Electrophilic Substitution Reactions (e.g., C8 Bromination)

The C8 position of the purine ring is susceptible to electrophilic attack, especially when activating groups are present on the purine core. wur.nl Direct halogenation, such as bromination, is a common electrophilic substitution reaction. For purine derivatives, including those analogous to this compound, C8-bromination can be readily achieved. nih.gov This reaction introduces a bromine atom at the C8 position, creating a valuable intermediate for further functionalization. This process is often carried out using brominating agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. rsc.org The resulting 8-bromo-6-chloro-9-ethyl-9H-purine can then be used in a variety of subsequent reactions, such as cross-coupling, to introduce new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Stille Coupling at C8)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. The Stille coupling, which involves the reaction of an organostannane with an organic halide, has been successfully applied to purine derivatives. nih.govnih.gov For instance, the C8 position of a purine, if halogenated (e.g., with iodine), can undergo a Stille cross-coupling reaction. nih.gov This methodology was utilized in a multi-step synthesis where a C8-iodinated purine derivative underwent a Stille reaction with an organostannane to yield a C8-derivatized product. nih.gov This approach allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C8 position, significantly expanding the chemical space accessible from the this compound scaffold.

C2 Methylthio Introduction

The C2 position of the purine ring can also be functionalized. One common modification is the introduction of a methylthio (-SMe) group. This can be achieved through various synthetic routes. For example, a related purine derivative, 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloro-9H-purine, was converted to a 2-methylthio derivative by reaction with isoamylnitrite and methyl disulfide in acetonitrile. google.com This type of transformation, known as the Sandmeyer-type reaction, allows for the replacement of an amino group with a methylthio group. The resulting 2-methylthio-6-chloro-9-ethyl-9H-purine is a valuable intermediate for further synthetic manipulations.

Formation of Complex Hybrid Structures from this compound and its Derivatives

The functionalized derivatives of this compound are excellent starting materials for the construction of more elaborate molecular architectures, including complex hybrid structures.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. nih.govalaqsa.edu.ps This methodology has been employed to create novel purine-based structures. For example, 9-allyl-6-chloro-9H-purine, a derivative of the title compound, can undergo a 1,3-dipolar cycloaddition with nitrile imines to form pyrazole (B372694) or pyrazoline-containing purine derivatives. tandfonline.comtandfonline.com These reactions can be promoted by microwave irradiation or conventional heating. tandfonline.comtandfonline.com Similarly, copper(I)-catalyzed 1,3-dipolar cycloaddition reactions (click chemistry) have been used to synthesize purine-based fluoroaryl-1,2,3-triazoles from purine derivatives containing an azide (B81097) or alkyne functionality. nih.govresearchgate.net This highlights the utility of this compound as a scaffold for generating complex heterocyclic systems through cycloaddition strategies.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Purine Derivatives

| Starting Purine Derivative | Dipole/Dipolarophile | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| 9-allyl-6-chloro-9H-purine | Nitrile Imines | (Pyrazol-5-yl)methyl-9H-purines | tandfonline.comtandfonline.com |

| 9-allyl-6-chloro-9H-purine | Nitrile Imines | (2-Pyrazolin-5-yl)methyl-9H-purines | tandfonline.comtandfonline.com |

| Azido-purine derivative | Fluoroaryl-alkyne | Fluoroaryl-1,2,3-triazole-purine | nih.gov |

Conjugation with Macrocyclic Systems

Macrocyclic systems, such as cyclen (1,4,7,10-tetraazacyclododecane), are known for their ability to complex metal ions. mdpi.com Conjugating these macrocycles to a purine core can lead to molecules with interesting properties and potential applications. A multi-step synthesis has been developed to create a purine-cyclen conjugate. nih.govdntb.gov.uaresearchgate.net The synthesis involved a series of modifications to the purine core at the N9, C8, and C6 positions, including iodination at C8 followed by a Stille cross-coupling reaction, and ultimately linking the modified purine to a cyclen derivative. nih.govdntb.gov.ua This synthetic strategy demonstrates how this compound can be elaborated into a complex hybrid molecule incorporating a macrocyclic moiety.

Deaminative Halogenation as a Late-Stage Synthetic Tool

The conversion of an amino group on a heteroaromatic ring to a halogen is a powerful transformation, often enabling access to compounds that are difficult to synthesize through other means. The deaminative chlorination of 9-ethyladenine (B1664709) (6-amino-9-ethyl-9H-purine) to yield this compound represents a modern alternative to traditional methods like the Sandmeyer reaction.

Recent advancements have introduced a methodology that utilizes a pyrylium (B1242799) salt, specifically pyrylium tetrafluoroborate (B81430) (Pyry-BF₄), to activate the exocyclic amino group. nih.govscientificupdate.comtcichemicals.com This approach avoids the often harsh conditions and hazardous intermediates, such as diazonium salts, associated with classical methods. nih.gov The reaction proceeds by the activation of the C(sp²)–NH₂ group through its conversion into a pyridinium (B92312) salt intermediate. nih.govresearchgate.net This intermediate then undergoes nucleophilic attack by a chloride source, leading to the desired this compound.

The general procedure involves treating the aminoheterocycle, in this case, 9-ethyladenine, with pyrylium tetrafluoroborate and a suitable chloride salt, such as magnesium chloride (MgCl₂), in a solvent like acetonitrile (CH₃CN) at elevated temperatures. nih.govscientificupdate.com This method is noted for its high chemoselectivity and broad functional group tolerance, making it particularly suitable for late-stage functionalization in complex molecule synthesis. nih.govscientificupdate.com

The proposed mechanism begins with the pyrylium salt selectively targeting the amino group to form a pyridinium intermediate. This primes the formerly inert C-N bond for nucleophilic attack. A chloride ion then attacks the C6 position (ipso-carbon), which is rendered electrophilic. This step is irreversible and leads to the displacement of the pyridine (B92270) moiety and the formation of the final chloro-substituted product. nih.gov

Table 1: Deaminative Chlorination of 9-Ethyladenine

| Reactant | Reagents | Conditions | Product |

|---|

Lithiation-Halogenation via Purinyl Anions

The direct functionalization of the purine core via metalation and subsequent quenching with an electrophile is a cornerstone of purine chemistry. The generation of a purinyl anion (a lithiated purine) followed by treatment with a halogen source is a conceptually direct route to halo-purines. taylorfrancis.com However, the regioselectivity of purine lithiation is a significant challenge. thieme-connect.de

In the context of synthesizing this compound from 9-ethylpurine, the strategy would involve the direct deprotonation at the C6 position to form a 6-purinyl anion, which would then be quenched with a chlorinating agent like hexachloroethane.

Research indicates that the lithiation of the purine ring is highly dependent on the substituents already present. acs.orgacs.org For many 9-substituted purines, deprotonation occurs preferentially at the C8 position. taylorfrancis.comacs.orguio.no If the C8 position is blocked, lithiation can sometimes be directed to the C2 position. acs.orgnih.gov Direct lithiation at the C6 position of an unsubstituted purine ring is not a commonly reported or favored pathway, as the C6-H bond is generally less acidic than the C8-H and C2-H bonds. The presence of an electron-withdrawing group at the 6-position, such as a chlorine atom, is often required to facilitate lithiation at other positions, for example, at C8 or C2. acs.org

Therefore, while the lithiation-halogenation sequence is a valid and powerful tool in purine synthesis, its application for the direct conversion of 9-ethylpurine to this compound is mechanistically challenging due to the inherent regioselectivity of the lithiation step, which favors other positions on the purine ring. taylorfrancis.comthieme-connect.deacs.org The more established route involves introducing a leaving group (like an oxo or amino group) at the C6 position first, which is then chemically converted to the chloro-substituent.

Table 2: Conceptual Pathway for Lithiation-Halogenation

| Reactant | Reagents | Conditions | Proposed Product | Note |

|---|

Structure Activity Relationship Sar and Design Principles for 6 Chloro 9 Ethyl 9h Purine Analogues

Positional Effects on Biological Activity: C2, C6, and N9 Substitutions

The biological activity of 6-chloro-9-ethyl-9H-purine analogues is significantly influenced by the nature and position of substituents on the purine (B94841) ring. The C2, C6, and N9 positions are particularly crucial, as modifications at these sites can dramatically alter the compound's interaction with biological targets. researchgate.net

Research into 2,6,9-trisubstituted purine derivatives has highlighted the importance of these positions in conferring antitumor activity. nih.gov The introduction of various functional groups at these sites allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its binding affinity and selectivity for specific enzymes or receptors. For instance, the substitution pattern of the purine ring is a key determinant of a compound's ability to act as a kinase inhibitor. researchgate.net

The N9 position, in particular, plays a critical role in the orientation of the molecule within the binding pocket of a target protein. The ethyl group in this compound serves as a foundational element, and variations at this position can modulate the compound's pharmacokinetic and pharmacodynamic properties. Studies on N9-substituted purine derivatives have revealed that even subtle changes to the alkyl chain can impact cytokinin activity and receptor recognition. nih.gov

The C6 position, occupied by a chlorine atom in the parent compound, is a common site for modification in the development of purine-based therapeutics. The chlorine atom can act as a leaving group, facilitating the synthesis of a wide array of analogues with diverse functionalities at this position. The nature of the substituent at C6 can influence the compound's ability to form hydrogen bonds and engage in other non-covalent interactions with its target. nih.gov

The C2 position also offers a valuable site for structural modification. The introduction of different substituents at this position can impact the electronic distribution within the purine ring and provide additional points of interaction with the target protein.

Table 1: Impact of Positional Substitutions on the Biological Activity of Purine Analogues

| Position | Type of Substitution | Effect on Biological Activity |

|---|---|---|

| C2 | Introduction of nitrogenated functions | Modulates antitumor activity nih.gov |

| C6 | Replacement of chlorine with various amines | Alters binding affinity and selectivity researchgate.net |

| N9 | Variation of alkyl substituents | Influences pharmacokinetic and pharmacodynamic properties nih.gov |

Influence of Substituent Electronic and Steric Properties on Bioactivity

The biological activity of this compound analogues is not only determined by the position of substituents but also by their intrinsic electronic and steric properties. The interplay of these factors governs the molecule's ability to fit into a biological target's binding site and form stable interactions.

Electron-withdrawing and electron-donating groups can significantly alter the electron density of the purine ring, thereby influencing its reactivity and interaction with target residues. For example, the presence of trifluoromethoxy and trifluoromethyl groups in certain 9-ethyl-9H-purine derivatives has been shown to be crucial for their activity against cervical cancer cells. nih.gov This suggests that the strong electron-withdrawing nature of these groups enhances the compound's biological efficacy.

Steric factors, such as the size and shape of substituents, are equally important. Bulky groups can create steric hindrance, preventing the molecule from binding to its target, while smaller, appropriately shaped groups can optimize van der Waals interactions and improve binding affinity. 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives have revealed that steric properties have a more significant contribution to cytotoxicity than electronic properties. nih.gov

The following table summarizes the influence of different substituents on the anticancer activity of 9-ethyl-9H-purine derivatives against various cancer cell lines:

Table 2: Influence of C6 Substituents on the Anticancer Activity of 9-Ethyl-9H-Purine Derivatives

| Substituent at C6 | Property | Target Cancer Cell Line | Observed Activity |

|---|---|---|---|

| Trifluoromethoxy | Electron-withdrawing | Cervical Cancer | Significant Activity nih.gov |

| Trifluoromethyl | Electron-withdrawing | Cervical Cancer | Significant Activity nih.gov |

| Isopropoxy | Bulky, moderately electron-donating | Osteosarcoma, Ovarian Cancer | Inhibits Proliferation nih.gov |

Rational Design of Analogues for Targeted Biological Pathways

The rational design of this compound analogues involves a deep understanding of the target biological pathway and the specific molecular interactions that govern the activity of the lead compound. This approach allows for the systematic optimization of the molecule's properties to achieve desired therapeutic effects.

Purine analogues are a well-established class of antimetabolites that interfere with the synthesis of nucleic acids, making them effective anticancer and antiviral agents. nih.govwikipedia.org The design of these compounds is based on their structural similarity to endogenous purines, which allows them to be recognized by and compete for the active sites of enzymes involved in nucleotide metabolism. nih.gov

The development of purine antimetabolites often involves modifications to the purine base or the sugar moiety of nucleoside analogues. nih.gov These modifications are designed to create compounds that can be anabolized to their active triphosphate forms, which then inhibit key enzymes such as DNA polymerase and ribonucleotide reductase. researchgate.net

The general mechanism of action for purine antimetabolites involves cellular uptake, enzymatic conversion to nucleotide analogues, and subsequent inhibition of DNA synthesis, ultimately leading to apoptosis. nih.gov

The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. For purine analogues, modulating lipophilicity is a key strategy for improving their pharmacokinetic profile and enhancing their therapeutic efficacy. nih.gov

Increasing the lipophilicity of a compound can improve its ability to cross cell membranes and reach its intracellular target. However, excessively high lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and non-specific binding to other targets, resulting in toxicity. nih.gov Therefore, a balance must be struck to optimize the drug-like properties of the molecule.

Strategies for modulating lipophilicity include the introduction of hydrophobic or hydrophilic functional groups at specific positions on the purine ring. The choice of substituent is guided by the desire to enhance binding affinity for the target protein while maintaining favorable physicochemical properties.

Computational Approaches in SAR Studies: Quantitative Structure-Activity Relationships (QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, play a vital role in understanding the SAR of this compound analogues and in guiding the design of new, more potent compounds. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to identify the key structural features that are responsible for their biological effects.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional representation of the steric and electrostatic fields around the molecules, offering insights into how these properties influence their interaction with the target receptor. nih.gov For instance, 3D-QSAR studies on 2,6,9-trisubstituted purines have shown that steric properties are the primary drivers of their cytotoxic effects. nih.gov These models can help in the rational design of new derivatives with improved activity by suggesting modifications that optimize the steric and electronic complementarity between the ligand and its binding site. mdpi.com

Biological Activities and Mechanistic Investigations of 6 Chloro 9 Ethyl 9h Purine and Its Derivatives

Anticancer and Antiproliferative Activities

Inhibition of Cell Proliferation in Various Cancer Cell Lines

Derivatives of 6-chloro-9-ethyl-9H-purine have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines. Research has shown that these compounds can effectively inhibit the growth of tumors originating from various tissues.

A series of 9-ethyl-9H-purine derivatives (EPDs) were evaluated for their effects on human cervical cancer cells (HeLa, SiHa, CaSki), murine osteosarcoma cells (LM8, LM8G7), and human ovarian cancer cells (OVSAHO, SKOV-3). nih.govdeepdyve.com Structure-activity relationship (SAR) studies from this research indicated that specific chemical substitutions were crucial for activity; for instance, the presence of trifluoromethoxy and trifluoromethyl groups enhanced activity against cervical cancer cells, while an isopropoxy group was influential in inhibiting osteosarcoma and ovarian cancer cell proliferation. nih.gov

Other related purine (B94841) derivatives have also shown potent cytotoxic effects. A series of 2,6,9-trisubstituted purines were tested against seven cancer cell lines, with one compound, designated 7h, showing high potency. nih.govsemanticscholar.org Similarly, certain 2,6-dichloro-9H-purine derivatives have been identified as potent cytotoxic agents against human breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cell lines, exhibiting IC₅₀ values in the single-digit micromolar range. nih.gov Further studies on 6-chloropurine (B14466) nucleosides have confirmed micromolar GI₅₀ values against human melanoma, lung and ovarian carcinomas, and colon adenocarcinoma. researchgate.net

| Derivative Class | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| 9-ethyl-9H-purine derivatives (EPDs) | HeLa, SiHa, CaSki (cervical); LM8, LM8G7 (osteosarcoma); OVSAHO, SKOV-3 (ovarian) | Inhibition of proliferation | nih.govdeepdyve.com |

| 2,6,9-Trisubstituted purines | HL-60 (leukemia), K562 (leukemia), NCI-460 (lung), MCF-7 (breast), and others | Potent cytotoxicity, with IC₅₀ values < 6.0 µM for some compounds against HL-60 | nih.govsemanticscholar.org |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetates | MCF-7 (breast), HCT-116 (colon), A-375 (melanoma), G-361 (melanoma) | Potent cytotoxicity with single-digit micromolar IC₅₀ values | nih.gov |

| 6-Chloropurine nucleosides | Melanoma, Lung Carcinoma, Ovarian Carcinoma, Colon Adenocarcinoma | Micromolar GI₅₀ values | researchgate.net |

| Isoxazole-substituted purines | MCF-7 (breast), SK-BR-3 (breast), HCT116 (colon) | Inhibitory activity, with one derivative showing a GI₅₀ value of 22.54 µM towards SK-BR-3 | mdpi.com |

Interference with Nucleic Acid Synthesis and Enzyme Interactions

The anticancer effects of purine derivatives are often rooted in their ability to act as antimetabolites, interfering with the synthesis of nucleic acids, or to interact directly with key enzymes involved in cell proliferation and survival. The structural similarity of these compounds to natural purines allows them to disrupt essential cellular processes.

One significant mechanism of action for purine-based compounds is the inhibition of protein kinases, which are crucial regulators of the cell cycle and proliferation signaling. nih.gov For example, certain 2,6,9-trisubstituted purines have been developed as selective inhibitors of cyclin-dependent kinases (CDKs). researchgate.net Another targeted enzyme is Heat shock protein 90 (Hsp90), a molecular chaperone whose inhibition is a promising approach for cancer treatment. mdpi.com A focused array of N7/N9-substituted purines were designed to bind to the ATP binding site of Hsp90, with several isoxazole (B147169) derivatives showing favorable inhibitory activity. mdpi.com

Furthermore, some 6-chloro/morpholino/amino-9-sulfonylpurine derivatives are believed to exert their antitumor effects through the PI3K/Akt/mTOR signaling pathway, which is abnormally activated in many cancers and plays a pivotal role in regulating cell growth, proliferation, and survival. nih.gov

Induction of Apoptosis and Cell Cycle Arrest (G2/M, S-phase)

A primary mechanism through which 6-chloropurine derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.

Multiple studies have confirmed that various derivatives can trigger apoptosis in cancer cells. For instance, a series of 2,6,9-trisubstituted purines were investigated for their potential to induce apoptosis, with flow cytometry data confirming this mode of action. mdpi.com A specific derivative, 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17), was shown to significantly induce apoptosis in MCF-7 breast cancer cells. rsc.org Mechanistic studies on 6-morpholino- and 6-amino-9-sulfonylpurine derivatives revealed that they induce apoptosis in leukemia cells, indicated by an accumulation of cells in the subG0 phase of the cell cycle. nih.govmdpi.com In leukemic cells treated with an amino-sulfonylpurine derivative, increased expression of caspase 3 and cytochrome c genes was observed, pointing to the involvement of the intrinsic mitochondrial pathway in apoptosis induction. nih.gov

In addition to apoptosis, these compounds frequently cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. Several 6-chloropurine derivatives have been shown to arrest the cell cycle at the G2/M phase. researchgate.netrsc.orgmdpi.com For example, a new series of purine nucleosides based on a 6-chloropurine scaffold caused a G2/M cell cycle arrest in human carcinoma cell lines. researchgate.net In contrast, another 2,6,9-trisubstituted purine derivative (compound 7h) was found to cause cell cycle arrest at the S-phase in HL-60 leukemia cells. semanticscholar.org

| Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 6-Chloropurine nucleosides | Human carcinoma lines | Induction of apoptosis and G2/M phase arrest | researchgate.net |

| 6-Morpholino/amino-9-sulfonylpurines | K562 (leukemia) | Induction of apoptosis (subG0 accumulation), mitochondrial pathway involvement | nih.govmdpi.com |

| 2,6,9-Trisubstituted purines (Compound 7h) | HL-60 (leukemia) | Induction of apoptosis and S-phase arrest | semanticscholar.org |

| N-9 substituted 6-(...)-9H-purines (PP17) | MCF-7 (breast) | Induction of apoptosis and G2/M phase arrest | rsc.org |

| Halogenated benzofuran (B130515) derivatives | HepG2 (liver), A549 (lung) | G2/M phase arrest (HepG2); S and G2/M phase arrest (A549) | mdpi.com |

Comparative Efficacy with Clinically Relevant Chemotherapeutics

The therapeutic potential of novel 6-chloropurine derivatives is often benchmarked against existing, clinically approved chemotherapeutic agents. Such comparisons are vital for assessing their potential advantages in terms of potency, selectivity, and overcoming drug resistance.

Studies have shown that certain 6-chloropurine nucleosides exhibit cytotoxicity with GI₅₀ values comparable in order of magnitude to the structurally similar chemotherapeutic drug cladribine (B1669150) (2-chloro-2'-deoxyadenosine). researchgate.net In another study, the 2,6,9-trisubstituted purine derivative known as compound 7h was found to be a more effective potential agent than the widely used drug cisplatin (B142131) in four of the seven cancer cell lines tested. nih.govsemanticscholar.org Notably, compound 7h also demonstrated a significantly better selectivity profile. Against the HL-60 leukemia cell line, it was almost 250 times more selective for cancer cells over normal (MRC-5) cells than cisplatin. semanticscholar.org Similarly, in tests against the K562 and MCF-7 cell lines, several derivatives showed higher potency and selectivity than cisplatin. semanticscholar.org

Antiviral Properties and Target Identification

Beyond their anticancer applications, 6-chloropurine derivatives have been explored for their potential as antiviral agents, leveraging their ability to interfere with viral life cycle processes. mdpi.com

Inhibition of Viral Replication

The structural framework of 6-chloropurine has been utilized to develop compounds that inhibit the replication of various viruses. A series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and tested for their ability to inhibit rhinovirus, the common cold virus. nih.gov Structure-activity relationship studies revealed that compounds with small, lipophilic substituents at the para position were effective inhibitors of rhinovirus serotype 1B. nih.gov Another class of 9-benzyl-2-chloro-9H-purines also represents a new class of agents with in vitro activity against rhinoviruses, with one of the most active compounds showing an IC₅₀ value of 0.08 µM against serotype 1B. nih.gov

Furthermore, research into inhibitors of the Hepatitis C Virus (HCV) has led to the synthesis of 9-(2'-β-C-methyl-β-d-ribofuranosyl)-6-substituted purine derivatives. nih.gov These compounds were effective at inhibiting HCV RNA replication in a cell-based replicon assay, and their potency was further improved through a prodrug approach designed to increase the intracellular concentration of the active 5'-monophosphate metabolites. nih.gov

Interaction with Viral Polymerases

Nucleoside analogs containing the 6-chloropurine moiety have been synthesized and evaluated as potential antiviral agents against a range of viruses. nih.gov The rationale behind this approach is the critical role the 6-chloropurine group may play in inhibiting viral replication, potentially through interaction with viral polymerases. nih.gov For instance, some 6-chloropurine analogues have been noted for their ability to inhibit bacterial RNA polymerases, which prompted investigations into their efficacy against viral counterparts like the SARS-CoV polymerase. nih.gov

In one study, several nucleoside analogues featuring a 6-chloropurine base were assessed for anti-SARS-CoV activity. Two compounds, in particular, demonstrated promising activity, comparable to known anti-SARS-CoV agents like mizoribine (B1677216) and ribavirin. nih.gov The structure-activity relationship (SAR) analysis from this research suggested that the chlorine atom at the 6-position of the purine base was important for the observed antiviral activity. nih.gov It is hypothesized that the electrophilic nature of the 6-chloropurine moiety could facilitate the formation of a covalent bond with a target enzyme, such as a viral polymerase, leading to effective and potentially irreversible inhibition. nih.govresearchgate.net

Further research into 6-chloropurine derivatives has shown varied activity across different viruses. For example, 6-chloropurine arabinoside displayed potent activity against the DNA virus varicella-zoster virus (VZV), an effect dependent on phosphorylation by the virus-induced thymidine (B127349) kinase. nih.gov However, it showed no activity against various RNA viruses at subtoxic concentrations, indicating that the mechanism of action and the specific viral enzymes targeted can be highly specific to the derivative's structure and the virus type. nih.gov

Anti-inflammatory Effects and Pathway Modulation

Derivatives of 6-chloropurine have been investigated for their potential to mitigate inflammatory responses. These studies have focused on their ability to inhibit the production of key inflammatory molecules and modulate the signaling pathways that orchestrate the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide Production)

A key indicator of inflammation is the overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). nih.gov Research into novel anti-inflammatory agents has explored 6-chloropurine derivatives for their capacity to suppress this process. In a study focused on developing novel inhibitors of the TLR4/MyD88/NF-κB pathway, a series of 9-cinnamyl-9H-purine analogues were synthesized using 6-chloropurine as a starting material. nih.gov

One derivative, compound 5e (systematic name available in the table below), demonstrated significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov This compound also effectively lowered the protein levels of iNOS. nih.gov The potent inhibitory effect of this 6-chloropurine-derived compound highlights its potential as an anti-inflammatory agent. nih.gov

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 5e | Nitric Oxide Production | LPS-induced macrophages | 6.4 | nih.gov |

| Resveratrol (Control) | Nitric Oxide Production | LPS-induced macrophages | 26.4 | nih.gov |

Modulation of Signaling Pathways (e.g., TLR4/MyD88/NF-κB)

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system that, when activated by stimuli like LPS, triggers a cascade involving the adapter protein Myeloid differentiation primary response 88 (MyD88) and the transcription factor nuclear factor-kappa B (NF-κB). nih.govnih.gov This activation leads to the production of numerous pro-inflammatory molecules. nih.govnih.gov Therefore, inhibiting the TLR4/MyD88/NF-κB pathway is a key strategy for developing anti-inflammatory therapeutics. nih.gov

The same 9-cinnamyl-9H-purine derivatives derived from 6-chloropurine were specifically designed to target this pathway. nih.gov Mechanistic studies revealed that the active compound 5e functions by disrupting the crucial protein-protein interaction between TLR4 and MyD88. nih.gov This disruption prevents the downstream signaling events, ultimately leading to the suppression of the NF-κB signaling pathway. nih.gov The successful modulation of this pathway demonstrates that the purine scaffold is a viable backbone for creating targeted anti-inflammatory agents. nih.gov

Other Investigated Biological Activities

Beyond antiviral and anti-inflammatory applications, the 6-chloropurine core structure has been incorporated into molecules designed to interact with other biological targets, including various enzymes and nucleic acids.

Enzyme Inhibition Studies (e.g., Proteases, Lipoxygenase, Thrombin)

While specific studies on the inhibition of proteases, lipoxygenase, or thrombin by this compound were not identified, related chloropurine derivatives have been shown to inhibit other classes of enzymes.

For example, a series of 2-chloropurine arabinonucleosides with amino acid amides at the C6 position were synthesized and evaluated for their ability to inhibit E. coli adenosine (B11128) deaminase (ADA). mdpi.com This enzyme plays a role in purine metabolism. The study found that several of the synthesized compounds acted as competitive inhibitors of ADA. mdpi.com The replacement of ribose with arabinose and the introduction of different fragments at the C6 position significantly influenced the inhibitory constant (Ki). mdpi.com

| Compound | Description | Inhibition Type | Relative Ki Increase (vs. 2-Cl-Adenosine) | Reference |

|---|---|---|---|---|

| 2-Chloroadenosine | Riboside derivative | Competitive | 1.0x (Baseline) | mdpi.com |

| Compound 16 | Arabinose derivative | Competitive | 1.7x | mdpi.com |

| Compound 4b | Arabinose with Serine fragment at C6 | Competitive | 9.2x | mdpi.com |

In other research, derivatives of 2-amino-6-chloropurine (B14584) have been designed as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone involved in the stability of many proteins required for tumor cell growth. mdpi.com

Modulation of Specific Receptors and Ion Channels (e.g., Cardiac Sodium Channels, Hsp90)

Research into the biological activities of purine derivatives has identified their potential as modulators of crucial cellular proteins, including the molecular chaperone Heat shock protein 90 (Hsp90). Hsp90 plays a significant role in regulating the function of numerous proteins involved in cancer and neurodegenerative diseases, making it an attractive therapeutic target. nih.gov Purine-based compounds, including those with a 6-chloro substitution, have been developed as inhibitors that bind to the N-terminal ATP pocket of Hsp90, thereby disrupting the function of its client proteins. nih.gov

The structure-activity relationship (SAR) of these purine-scaffold Hsp90 inhibitors highlights the importance of specific substitutions on the purine ring. The 6-chloro substitution has been shown to be critical for potency. For instance, replacing the chlorine atom with groups such as NH₂, OCH₃, OH, SH, or CH₃ leads to a decrease in inhibitory potency. nih.gov The electron-withdrawing nature of the chlorine is thought to enhance the hydrogen bonding potential of other groups on the purine ring, which make critical interactions with Hsp90. nih.gov

The substituent at the N9-position also significantly influences the activity of these compounds. Studies evaluating different N9-sidechains found that analogs with short alkyl chains, such as ethyl, n-propyl, and n-butyl, demonstrated similar activities. nih.gov However, increasing the chain length to n-pentyl resulted in decreased activity, suggesting that a two-carbon linker at this position might be optimal in certain series of these inhibitors. nih.gov

| Position | Substituent | Effect on Hsp90 Inhibition Potency | Reference |

|---|---|---|---|

| 6-Position | -Cl (Chloro) | High Potency | nih.gov |

| -NH₂, -OCH₃, -OH, -SH, -CH₃ | Decreased Potency | nih.gov | |

| N9-Position (Alkyl Chains) | -CH₂CH₃ (Ethyl) | Active | nih.gov |

| - (CH₂)₂CH₃ (n-Propyl) | Active (Similar to Ethyl) | nih.gov | |

| - (CH₂)₃CH₃ (n-Butyl) | Active (Similar to Ethyl) | nih.gov | |

| - (CH₂)₄CH₃ (n-Pentyl) | Decreased Activity | nih.gov |

While the outline includes cardiac sodium channels as an example of a potential target, a review of the available scientific literature did not yield specific research findings on the modulation of cardiac sodium channels by this compound or its closely related derivatives within the scope of this article.

Potential in Neuropharmacology (e.g., Antipsychotic Agents)

Derivatives of 9-alkylpurines have been investigated for their potential in neuropharmacology, particularly as a new class of potential antipsychotic agents. nih.gov A series of 6-(alkylamino)-9-alkylpurines were synthesized and evaluated for their ability to antagonize the behavioral effects of the dopamine (B1211576) agonist apomorphine (B128758) in animal models. This specific screening model is based on the hypothesis that compounds that antagonize apomorphine-induced behaviors, such as aggression in rats and climbing in mice, without blocking stereotyped behavior, could possess antipsychotic effects in humans with a reduced risk of producing extrapyramidal side effects. nih.gov

Through iterative structure-activity relationship studies, researchers were able to significantly improve the potency of initial lead compounds. nih.gov These studies involved systematic variations at the 9-, 6-, and 2-positions of the purine scaffold. For example, the introduction of a 6-(cyclopropylamino) substituent was found to improve the duration of action, while a 9-cyclopropyl group enhanced potency. nih.gov This research led to the identification of a 2-(trifluoromethyl) purine derivative with a 48-fold improvement in anti-aggressive behavior activity compared to the original lead compound. nih.gov

| Compound Type | Structure | Key Substituents | Observed Improvement | Reference |

|---|---|---|---|---|

| Lead Compound | 6-(dimethylamino)-9-(3-phenylalaninamidobenzyl)-9H-purine | 9-(3-phenylalaninamidobenzyl), 6-(dimethylamino) | Baseline Activity | nih.gov |

| Optimized Compound | 6-(cyclopropylamino)-9-(cyclopropylmethyl)-2-(trifluoromethyl)-9H-purine | 9-(cyclopropylmethyl), 6-(cyclopropylamino), 2-(trifluoromethyl) | 48-fold improvement in anti-aggressive activity | nih.gov |

This line of research demonstrates the potential of the 9-alkylpurine scaffold, which includes structures like this compound as a foundational molecule, for the development of novel agents targeting central nervous system disorders. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-9-ethyl-9H-purine, and how can reaction conditions be optimized?

- Methodology :

- Lithiation strategy : Use lithium diisopropylamide (LDA) under inert atmosphere (-78 °C, dry THF) to deprotonate this compound for functionalization. Ensure rigorous exclusion of moisture to prevent side reactions .

- Alternative alkylation : React 6-chloropurine with ethyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions. Monitor reaction progress via TLC or HPLC to optimize yield .

- Key parameters : Temperature control, solvent purity, and inert gas protection are critical for reproducibility.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring proper hydrogen bonding and packing arrangements are resolved .

- Spectroscopy : Confirm molecular identity via / NMR (e.g., ethyl group protons at δ ~1.3–1.5 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation of 6-chloropurine to form this compound?

- Troubleshooting :

- By-product analysis : Use LC-MS to identify competing pathways, such as N7-alkylation or hydrolysis of the chloro substituent. Adjust solvent polarity (e.g., switch from THF to DMF) to favor N9-alkylation .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity and reduce side products .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Experimental design :

- Kinetic studies : Monitor Cl⁻ displacement rates with nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy. Correlate electronic effects (Hammett plots) with substituent effects on the purine ring .

- Isotopic labeling : Use -labeled ethyl groups to track bond cleavage/formation via -NMR .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

- Data validation framework :

- Multi-technique approach : Cross-reference NMR, X-ray, and HRMS data to confirm structural assignments. For example, conflicting NOE signals may indicate rotational isomerism in solution .

- Literature benchmarking : Compare melting points, values, and spectroscopic profiles with published analogs (e.g., 6-chloro-8-ethylpurine in ).

- Error sources : Assess sample purity via HPLC (>95%) and rule out solvent artifacts (e.g., residual DMSO-d6 peaks in NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。